molecular formula C33H76N2O12Si8 B1598215 Pss-(3-(2-aminoethyl)amino)propyl-hepta& CAS No. 444315-16-6

Pss-(3-(2-aminoethyl)amino)propyl-hepta&

Cat. No. B1598215
M. Wt: 917.6 g/mol
InChI Key: KHYRGQGGJMEVTP-UHFFFAOYSA-N
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Description

“Pss-(3-(2-aminoethyl)amino)propyl-hepta&” is a compound with the empirical formula C33H76N2O12Si8 . It is also known as 1-[3-(2-Aminoethyl)amino]propyl-3,5,7,9,11,13,15-isobutylpentacyclo [9.5.1.1 (3,9).1 (5,15).1 (7,13)]octasiloxane .


Molecular Structure Analysis

The molecular structure of “Pss-(3-(2-aminoethyl)amino)propyl-hepta&” is complex, with a molecular weight of 917.65 . It contains a central siloxane core surrounded by organic groups .


Physical And Chemical Properties Analysis

“Pss-(3-(2-aminoethyl)amino)propyl-hepta&” has a melting point of 109-116 °C . It is soluble in tetrahydrofuran (THF) and chloroform, but insoluble in acetonitrile .

Scientific Research Applications

Bio-sensing and Medical Applications

Amino group-functionalized porous silicon (PS) shows promise in bio-sensing and medical applications. The functionalization of silicon wafers and PS layers with amino-terminated organic layers through 3-aminopropyltriethoxysilane (APTES) demonstrates significant changes in the absorption bands of various functional groups, indicating a total functionalization of the PS layers. This advancement suggests potential for the development of new bio-sensing technologies and medical applications due to the tailored surface properties of PS (Majoul, Aouida, & Bessaïs, 2015).

Synthesis of β-Carbolines

The Pictet–Spengler reaction, which involves the reaction of β-arylethylamine with aldehydes or ketones, is utilized in the synthesis of β-carbolines, a core structure found in natural alkaloids. The asymmetric synthesis of β-carbolines, employing optically pure amines or carbonyl compounds from natural sources or asymmetric syntheses, highlights the importance of such reactions in the production of enantiopure compounds, which are crucial for various pharmaceutical and chemical biological research applications (Dalpozzo, 2016).

Enhancing Neuronal and Glial Functions

Research on polysialic acid mimetics, such as 5-nonyloxytryptamine and vinorelbine, has shown promising results in enhancing neuronal and glial functions in cell culture. These compounds, initially identified for their roles as a serotonin receptor agonist and a cytostatic drug, respectively, have been found to mimic polysialic acid and stimulate regeneration after nervous system injury, showcasing their potential in nervous system repair and therapeutic applications in treating injuries of the mammalian nervous and central systems (Saini et al., 2016).

Safety And Hazards

The safety data sheet for “Pss-(3-(2-aminoethyl)amino)propyl-hepta&” indicates that it should be used for R&D purposes only and not for medicinal or household use . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

properties

IUPAC Name

N'-[3-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H76N2O12Si8/c1-27(2)20-49-36-48(19-15-17-35-18-16-34)37-50(21-28(3)4)41-52(39-49,23-30(7)8)45-55(26-33(13)14)46-53(40-49,24-31(9)10)42-51(38-48,22-29(5)6)44-54(43-50,47-55)25-32(11)12/h27-33,35H,15-26,34H2,1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYRGQGGJMEVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H76N2O12Si8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403855
Record name AC1NCUKU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

917.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pss-(3-(2-aminoethyl)amino)propyl-hepta&

CAS RN

444315-16-6
Record name N1-[3-[3,5,7,9,11,13,15-Heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxan-1-yl]propyl]-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444315-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AC1NCUKU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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